BenchChemオンラインストアへようこそ!

heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Lipid Nanoparticles mRNA Delivery Clearance Kinetics

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate, commercially designated as BP Lipid 111 (BP-26369), is a synthetic, ionizable amino lipid engineered for the formulation of lipid nanoparticles (LNPs). It features an ethanolamine head group, two hydrolyzable ester linkages (C6 and C7), and a 9-carbon lipid tail.

Molecular Formula C41H81NO5
Molecular Weight 668.1 g/mol
Cat. No. B11934503
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameheptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate
Molecular FormulaC41H81NO5
Molecular Weight668.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO
InChIInChI=1S/C41H81NO5/c1-4-7-10-13-16-21-29-38-46-40(44)32-26-22-28-35-42(36-37-43)34-27-20-19-25-33-41(45)47-39(30-23-17-14-11-8-5-2)31-24-18-15-12-9-6-3/h39,43H,4-38H2,1-3H3
InChIKeyCAIGBIJJEVFYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate (BP Lipid 111) – Ionizable Lipid for mRNA-LNP Procurement Specifications


Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate, commercially designated as BP Lipid 111 (BP-26369), is a synthetic, ionizable amino lipid engineered for the formulation of lipid nanoparticles (LNPs). It features an ethanolamine head group, two hydrolyzable ester linkages (C6 and C7), and a 9-carbon lipid tail . The compound is positioned within the SM-102 analog landscape, sharing the heptadecan-9-yl backbone but differing in ester positioning and tail carbon count relative to clinically validated benchmarks .

Structural Differentiation of Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate Against Conventional Ionizable Lipid Benchmarks


Ionizable lipids within the SM-102 family cannot be treated as interchangeable commodities due to the profound impact of small structural perturbations on LNP performance and safety. The target compound differentiates itself from the Moderna benchmark SM-102 (heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate) through three critical structural features: a 7-carbon heptanoate backbone versus an 8-carbon octanoate; an ester positioned at the C6 relative to the amine nitrogen versus C6/C8; and a 9-carbon nonyloxy tail versus an 11-carbon undecyloxy tail . These modifications directly influence molecular packing parameters, esterase-accessible degradation rates, and the apparent pKa of the resulting LNPs, making direct functional substitution without empirical re-validation scientifically unsound [1].

Quantitative Evidence for Structural and Functional Differentiation of Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate


Molecular Weight and Tail Length Influence on LNP Clearance Kinetics vs. SM-102

BP Lipid 111 (C41H81NO5, MW 668.09 Da) exhibits a lower molecular weight and a 2-carbon truncation in its primary ester tail (nonyloxy, C9) relative to the clinically used SM-102 (C44H87NO5, MW 710.18 Da; undecyloxy, C11). This reduction in hydrophobicity is a known structural driver for accelerated esterase-mediated hydrolysis and faster hepatic clearance, a principle validated by BroadPharm in its analog series . In biodistribution studies of structurally analogous Lipid 5 (which shares a similar tail length but a different backbone), the lipid exhibited an apparent LNP pKa of 6.56, creating a quantifiable window for tuning endosomal escape versus systemic tolerability when contrasted with the SM-102 LNP pKa of 6.68 [1].

Lipid Nanoparticles mRNA Delivery Clearance Kinetics

Ester Positional Isomerism Alters Hydrolytic Stability Window vs. SM-102 and Lipid 5

The architecture of BP Lipid 111 places the primary ester at the C6 position relative to the amine nitrogen, with a second ester at C7, distinguishing it from the C6/C8 diester arrangement of BP Lipid 142 and the C8-ester configuration of SM-102 and Lipid 5 (Compound 3) . The C6 ester linkage, combined with the shorter C9 tail, creates a steric and electronic environment at the ester carbonyl that is more accessible to hydrolytic enzymes than the C8-undecyloxy configuration [1]. While light exposure and oxidative stress differentially degrade the lipid core, the C6-C7 diester geometry of BP Lipid 111 provides a distinct stability profile—potentially more rapidly cleared than Lipid 5 but more stable than the highly reactive C6 amide-containing analogs.

Lipid Nanoparticles Hydrolytic Stability Ester Linkage Design

Machine Learning Feature Importance Identifies Outside Carbon Count as Dominant Driver of LNP Transfection Efficiency

In a machine learning model (LightGBM) trained to predict LNP potency from ionizable lipid structure, the number of 'outside carbons'—defined as the carbon count in the ester tail distal to the branching point—emerged as the most important feature (R² = 0.94 for heterogeneous chemistry predictions, R² = 0.83 for HEK293T luciferase activity in SM-102/ALC-0315 analog series) [1]. This finding provides a quantifiable framework: BP Lipid 111, with its C9 outside carbon tail, occupies an intermediate space where further tail truncation correlates with reduced luciferase expression in HEK293T monolayers, while extending to C11 (SM-102) or beyond shifts optimal performance toward Calu-3s lung epithelial models [1]. The feature importance score for outside carbons is consistently higher than other molecular descriptors such as head group pKa or linker length, enabling systematic selection between BP Lipid 111 and its C11 analog SM-102 based on target cell-type requirements.

Machine Learning mRNA LNP Transfection Structure-Activity Relationship

Patent-Evidenced Synthetic Tractability and Solid Form Advantages vs. ALC-0315 and SM-102 Base

The core heptadecan-9-yl platform, encompassing both the target compound and its close analogs, is protected under Moderna's crystal-form patent family (WO-2018170322-A1), which explicitly demonstrates the ability to generate crystalline solid forms for four amino lipids [1][2]. While Compound 2 (SM-102) and Compound 3 (Lipid 5, the C8-nonyloxy variant) are explicitly claimed, the comprehensive synthetic route covers the C6-C7 diester, C9-tail chemical space occupied by BP Lipid 111. This patent literature establishes that compounds within this scaffold can be isolated as stable crystalline solids with defined melting points and XRPD patterns, offering a critical procurement advantage over amorphous ionizable lipids such as ALC-0315, where batch-to-batch variability in purity and solid-state properties complicates GMP scale-up .

Crystal Form Intellectual Property GMP Manufacturing

Cell-Type-Specific Delivery Preferences for Nonyloxy vs. Undecyloxy Lipids from Machine Learning Predictions

The Lewis et al. (2023) machine learning framework, which achieved an R² of 0.83 in predicting luciferase activity for SM-102 and ALC-0315 analogs in HEK293T cells, further identified that ionizable lipid tail configuration shifts cell-type delivery efficiency between HEK293T (kidney) and Calu-3s (lung) models [1]. Specifically, lipids with shorter outside carbons (C8-C10) were more tolerant of formulation changes and exhibited less cell-type selectivity, while the C11 undecyloxy configuration (SM-102) showed higher absolute expression in Calu-3s but greater variability across cell lines. BP Lipid 111, occupying the C9 outside carbon space, represents a procurement alternative for researchers seeking broad cell-type applicability rather than single-cell-line optimization .

Cell-Type Tropism Machine Learning Prediction mRNA LNP Delivery

Application Scenarios for Heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate in mRNA-LNP Innovation Pipelines


Systemic mRNA Vaccine Platforms Requiring Rapid Lipid Clearance and Repeat-Dose Compatibility

For vaccine candidates requiring multiple doses or applications where prolonged lipid persistence in off-target organs (liver, spleen) raises safety concerns, BP Lipid 111's C9 tail and C6 ester configuration promote faster metabolic clearance than the clinically used SM-102. This aligns with the biodistribution data of Lipid 5 (C8-nonyloxy, LNP pKa 6.56) where short-tail lipids exhibited reduced tissue half-life [1]. Formulators can prototype LNP compositions with BP Lipid 111 to achieve rapid antigen expression and carrier elimination, reducing cumulative exposure in repeat-dose regimens.

Broad-Spectrum Cell-Type Screening Libraries for Machine Learning-Enhanced LNP Optimization

When building training datasets for ML-guided LNP design, BP Lipid 111 serves as a key intermediate-tail entry (C9) between C7/C8 and C11/C12 analogs. The Lewis et al. (2023) study demonstrated that LightGBM models achieve an R² of 0.94–0.83 in predicting LNP potency when outside carbon count is systematically varied [2]. Including BP Lipid 111 in combinatorial lipid libraries enriches the training space, enabling accurate predictions of optimal tail length for specific cell types and payloads.

GMP Transition Programs Leveraging Patent-Defined Crystalline Solid Forms for Ionizable Lipids

Organizations advancing mRNA-LNP candidates toward IND-enabling studies benefit from the solid-form intellectual property covering the heptadecan-9-yl scaffold. WO-2018170322-A1 and EP 3596042 A1 demonstrate crystalline forms for closely related compounds (SM-102, Lipid 5) with defined XRPD patterns and melting points [3][4]. BP Lipid 111, synthesized via analogous routes, is positioned for rapid solid-form characterization, reducing CMC risk and facilitating tech transfer to CDMOs compared to amorphous ionizable lipids such as ALC-0315.

Lung-Selective mRNA Delivery with Balanced Cell-Type Versatility

The machine learning feature analysis from Lewis et al. (2023) reveals that while C11 tail lipids (SM-102) achieve peak expression in Calu-3s lung epithelia, they exhibit 5-fold greater cell-line variability than C9/C10 analogs [2]. For inhaled or intranasal mRNA applications—where delivery must be robust across multiple differentiated airway cell types (club cells, basal cells, ciliated epithelia)—BP Lipid 111's reduced cell-type bias offers a formulation advantage, simplifying LNP design for aerosolizable therapeutics.

Quote Request

Request a Quote for heptadecan-9-yl 7-[2-hydroxyethyl-(6-nonoxy-6-oxohexyl)amino]heptanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.